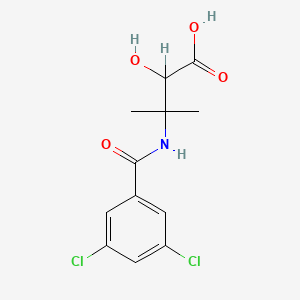
3-((3,5-Dichlorobenzoyl)amino)-2-hydroxy-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((3,5-Dichlorobenzoyl)amino)-2-hydroxy-3-methylbutanoic acid is an organic compound that features a dichlorobenzoyl group attached to an amino acid derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,5-Dichlorobenzoyl)amino)-2-hydroxy-3-methylbutanoic acid typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate amino acid derivative. The reaction is usually carried out in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures (around 60°C) to ensure complete reaction . The intermediate 3,5-dichlorobenzoyl chloride can be prepared from 3,5-dichlorobenzonitrile by treatment with thionyl chloride .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-((3,5-Dichlorobenzoyl)amino)-2-hydroxy-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone under appropriate conditions.
Reduction: The dichlorobenzoyl group can be reduced to a benzyl group.
Substitution: The chlorine atoms on the benzoyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation would yield a ketone derivative, while reduction would yield a benzyl derivative.
Wissenschaftliche Forschungsanwendungen
3-((3,5-Dichlorobenzoyl)amino)-2-hydroxy-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-((3,5-Dichlorobenzoyl)amino)-2-hydroxy-3-methylbutanoic acid involves its interaction with specific molecular targets. The dichlorobenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxyl and amino groups can form hydrogen bonds with biological molecules, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dichlorobenzamide: Similar structure but lacks the amino acid derivative.
3,5-Dichlorobenzoic acid: Similar benzoyl group but lacks the amino and hydroxyl groups.
3,5-Dichlorobenzonitrile: Precursor in the synthesis of 3,5-dichlorobenzoyl chloride.
Uniqueness
3-((3,5-Dichlorobenzoyl)amino)-2-hydroxy-3-methylbutanoic acid is unique due to the presence of both the dichlorobenzoyl group and the amino acid derivative, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
31110-42-6 |
|---|---|
Molekularformel |
C12H13Cl2NO4 |
Molekulargewicht |
306.14 g/mol |
IUPAC-Name |
3-[(3,5-dichlorobenzoyl)amino]-2-hydroxy-3-methylbutanoic acid |
InChI |
InChI=1S/C12H13Cl2NO4/c1-12(2,9(16)11(18)19)15-10(17)6-3-7(13)5-8(14)4-6/h3-5,9,16H,1-2H3,(H,15,17)(H,18,19) |
InChI-Schlüssel |
BEYJASDJHZYFRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(C(=O)O)O)NC(=O)C1=CC(=CC(=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Phenol, 3-[(2-hydroxyethyl)methylamino]-](/img/structure/B14678985.png)




![Bicyclo[5.4.1]dodeca-1(11),2,5,7,9-pentaen-4-one (en)](/img/structure/B14679002.png)





